Acetic acid;3,7,11,15-tetramethylhexadec-2-en-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid;3,7,11,15-tetramethylhexadec-2-en-1-ol can be synthesized from phytol and acetic anhydride using a pyridine-type catalyst . The reaction typically involves the esterification of phytol with acetic anhydride in the presence of a base catalyst, such as pyridine, to yield the desired acetate ester.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3,7,11,15-tetramethylhexadec-2-en-1-ol undergoes various chemical reactions, including:
Esterification: The formation of esters from acids and alcohols.
Oxidation: The compound can be oxidized to form different products.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acetic anhydride, pyridine, and various oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include various esters, oxidized derivatives, and substituted compounds .
Scientific Research Applications
Acetic acid;3,7,11,15-tetramethylhexadec-2-en-1-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of acetic acid;3,7,11,15-tetramethylhexadec-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, it exhibits potential anti-Schistosomal properties by interfering with the biological processes of the parasite. Additionally, it induces sedative and anxiolytic-like effects by modulating neurotransmitter systems in the brain .
Comparison with Similar Compounds
Similar Compounds
Phytyl acetate: Another name for this compound, highlighting its ester form.
cis-phytyl acetate: A stereoisomer of this compound.
Uniqueness
This compound is unique due to its specific molecular structure and the range of applications it offers. Its ability to act as a fixative in fragrances and its potential therapeutic effects make it a valuable compound in both scientific research and industrial applications .
Properties
CAS No. |
827598-67-4 |
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Molecular Formula |
C22H44O3 |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
acetic acid;3,7,11,15-tetramethylhexadec-2-en-1-ol |
InChI |
InChI=1S/C20H40O.C2H4O2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21;1-2(3)4/h15,17-19,21H,6-14,16H2,1-5H3;1H3,(H,3,4) |
InChI Key |
PEXJLXRWUDULMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C.CC(=O)O |
Origin of Product |
United States |
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